molecular formula C22H15N5S B12016335 4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide

4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12016335
M. Wt: 381.5 g/mol
InChI Key: NGXBISHLZKIFSW-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that features a triazole ring, a pyridine ring, and an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves the use of pyridine derivatives that can be coupled with the triazole ring through nucleophilic substitution or other coupling reactions.

    Attachment of the Anthracene Moiety: The anthracene group can be introduced via a condensation reaction with an aldehyde derivative of anthracene, forming the methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings may facilitate binding to specific sites, while the anthracene moiety could contribute to the compound’s overall stability and reactivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide
  • 4-((9-Anthrylmethylene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide
  • 4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL thiol

Uniqueness

The uniqueness of 4-((9-Anthrylmethylene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific combination of functional groups and structural features. The presence of the anthracene moiety, in particular, may impart unique photophysical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H15N5S

Molecular Weight

381.5 g/mol

IUPAC Name

4-[(E)-anthracen-9-ylmethylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H15N5S/c28-22-26-25-21(17-8-5-11-23-13-17)27(22)24-14-20-18-9-3-1-6-15(18)12-16-7-2-4-10-19(16)20/h1-14H,(H,26,28)/b24-14+

InChI Key

NGXBISHLZKIFSW-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CN=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.